2-methyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide
Description
2-methyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidin-4-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzamide moiety attached to a pyrido[1,2-a]pyrimidin-4-one core, which is further substituted with methyl groups.
Properties
IUPAC Name |
2-methyl-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-11-7-3-4-8-13(11)16(21)19-15-12(2)18-14-9-5-6-10-20(14)17(15)22/h3-10H,1-2H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVWLSCUJXFCIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(N=C3C=CC=CN3C2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide typically involves multi-step organic reactions. One common method includes the palladium-catalyzed direct alkenylation of 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-ones through C–H activation using oxygen as the terminal oxidant . This method provides an efficient route to functionalized derivatives of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced catalytic systems to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the compound and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the methyl and benzamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Anticancer Activity
Recent studies have investigated the anticancer properties of 2-methyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide. In vitro tests demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a potential candidate for further development as an anticancer agent .
Antimicrobial Properties
Research has shown that this compound possesses antimicrobial activity against various pathogens, including both gram-positive and gram-negative bacteria. The effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor, particularly in the context of diseases such as diabetes and hypertension. It has been found to inhibit specific kinases involved in signaling pathways that regulate glucose metabolism, suggesting a role in managing hyperglycemia .
Case Study 1: Anticancer Mechanism
A study published in a peer-reviewed journal explored the effects of this compound on human breast cancer cells (MCF-7). The results indicated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways. This study highlights the potential of this compound in developing novel anticancer therapies .
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial efficacy of this compound was assessed against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) that was lower than many conventional antibiotics, suggesting its potential as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of 2-methyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: A closely related compound with similar core structure but lacking the benzamide moiety.
2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one: Another derivative with a hydroxy group, showing different reactivity and biological activity.
Uniqueness
2-methyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
Overview
The compound 2-methyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide is a member of the pyrido[1,2-a]pyrimidine class, known for a variety of biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
- IUPAC Name: this compound
- Molecular Formula: C17H15N3O2
- Molecular Weight: 293.32 g/mol
- CAS Number: 904824-97-1
Anticancer Properties
Research indicates that compounds within the pyrido[1,2-a]pyrimidine class exhibit significant anticancer properties. For instance, studies have shown that related derivatives can inhibit cell proliferation in various cancer cell lines, including HeLa and HCT116 cells. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 0.36 | CDK2 Inhibition |
| Compound B | HCT116 | 1.8 | CDK9 Inhibition |
These findings suggest that this compound may similarly exhibit potent anticancer activity through analogous pathways.
Antimicrobial Activity
Pyrido[1,2-a]pyrimidines are also recognized for their antimicrobial properties. Preliminary studies have demonstrated that derivatives can effectively inhibit the growth of various bacterial strains. The structural features of these compounds contribute to their ability to disrupt microbial cell functions.
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Kinases: The compound may act as an inhibitor of specific kinases involved in cell proliferation.
- Disruption of DNA Synthesis: It could interfere with DNA synthesis or repair mechanisms in rapidly dividing cells.
- Antioxidant Activity: Some studies suggest that related compounds possess antioxidant properties, which can protect cells from oxidative stress.
Case Studies and Research Findings
A study published in Molecules highlights the synthesis and evaluation of various pyrido[1,2-a]pyrimidine derivatives for their anticancer activity. The findings indicate that modifications to the benzamide group significantly influence the biological efficacy of these compounds .
Another investigation focused on the structure–activity relationship (SAR) of similar compounds, revealing that specific substitutions can enhance selectivity towards cancerous cells while minimizing toxicity to normal cells .
Q & A
Synthesis and Structural Characterization
Basic: What are the common synthetic routes for preparing 2-methyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide?
- Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting a pyrido[1,2-a]pyrimidinone derivative with 2-methylbenzoyl chloride under reflux conditions in ethanol or DMF. Structural confirmation employs elemental analysis, NMR, , and FTIR spectroscopy to validate the benzamide linkage and substituent positions .
Advanced: How can reaction conditions be optimized to minimize byproducts during the coupling of the pyrido-pyrimidine core with the benzamide moiety?
- Methodological Answer:
Kinetic studies using controlled temperature (e.g., 60–80°C) and anhydrous solvents (e.g., DMF with catalytic DMAP) improve coupling efficiency. Monitoring via TLC or HPLC-MS helps track intermediate formation. Side products like unreacted carboxylate intermediates or hydrolysis products can be reduced by avoiding moisture and using inert atmospheres .
Structural Analysis and Crystallography
Basic: What spectroscopic techniques are critical for resolving the tautomeric forms of the pyrido[1,2-a]pyrimidin-4-one core?
- Methodological Answer:
NMR at high field (≥500 MHz) distinguishes tautomers by observing chemical shifts of aromatic protons. For instance, the 4-oxo group stabilizes enol tautomers, while substituents like the 2-methyl group influence keto-enol equilibrium. X-ray crystallography (e.g., SHELX-refined structures) provides definitive proof of tautomeric states .
Advanced: How do computational methods (DFT, molecular docking) complement experimental data in predicting hydrogen-bonding networks within the crystal lattice?
- Methodological Answer:
Density Functional Theory (DFT) calculations model intermolecular interactions (e.g., N–H···O hydrogen bonds) observed in X-ray structures. Pairing with molecular docking (AutoDock Vina) predicts binding affinities to biological targets, aiding in rationalizing crystallographic disorder or polymorphism .
Biological Activity and Structure-Activity Relationships (SAR)
Basic: What in vivo models are suitable for screening the analgesic or CNS-modulatory activity of this compound?
- Methodological Answer:
The "acetic acid writhing" model in rodents evaluates analgesic potential by quantifying inhibition of pain responses. For CNS activity, locomotor activity tests (e.g., open-field assays) or receptor-binding studies (e.g., dopamine D2 or serotonin 5-HT2A) are used, given structural similarities to antipsychotic arylpiperidines .
Advanced: How does bioisosteric replacement of the pyrido-pyrimidine core with 4-hydroxyquinolin-2-one affect pharmacological activity?
- Methodological Answer:
Bioisosterism studies reveal that replacing the pyrido-pyrimidine core with 4-hydroxyquinolin-2-one retains analgesic activity but alters metabolic stability. Comparative SAR using logP calculations and cytochrome P450 inhibition assays quantifies these trade-offs .
Mechanistic Studies and Target Identification
Advanced: What experimental strategies identify protein targets (e.g., kinases, GPCRs) for this compound in neurological disorders?
- Methodological Answer:
Affinity chromatography with immobilized compound derivatives isolates binding proteins. Follow-up surface plasmon resonance (SPR) or thermal shift assays validate target engagement. For GPCRs (e.g., RGS proteins), time-resolved fluorescence resonance energy transfer (TR-FRET) screens quantify inhibition .
Contradictions in Pharmacological Data
Advanced: How can conflicting reports on the compound’s efficacy in different pain models be reconciled?
- Methodological Answer:
Meta-analysis of dosing regimens (e.g., ED variability) and pharmacokinetic parameters (e.g., brain penetration) clarifies discrepancies. Species-specific metabolism (e.g., murine vs. human CYP450 isoforms) may explain differential efficacy .
Analytical and Purity Assessment
Advanced: What chromatographic methods resolve co-eluting impurities in bulk synthesis batches?
- Methodological Answer:
Reverse-phase HPLC with a C18 column (gradient: 0.1% TFA in water/acetonitrile) separates polar byproducts (e.g., unreacted amines). LC-MS/MS identifies impurities via fragmentation patterns, while pharmacopeial guidelines (e.g., USP <621>) validate method robustness .
Computational Modeling for Drug Design
Advanced: How do substituent modifications (e.g., trifluoromethyl vs. methyl) impact predicted binding to the 5-HT2A receptor?
- Methodological Answer:
Molecular dynamics simulations (GROMACS) compare ligand-receptor binding free energies. Trifluoromethyl groups enhance hydrophobic interactions but may sterically hinder binding. Free energy perturbation (FEP) calculations quantify these effects .
Regulatory and Pharmacopeial Considerations
Basic: What regulatory guidelines apply to impurity profiling during preclinical development?
- Methodological Answer:
ICH Q3A/B mandates identification of impurities ≥0.1% in drug substances. For pyrido-pyrimidine derivatives, genotoxic impurity assessment (e.g., nitrosamines) via Ames testing is critical. Residual solvents (e.g., DMF) must comply with ICH Q3C limits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
